molecular formula C6H9ClO B14195281 1-(Chloromethoxy)pent-2-yne CAS No. 922721-66-2

1-(Chloromethoxy)pent-2-yne

Cat. No.: B14195281
CAS No.: 922721-66-2
M. Wt: 132.59 g/mol
InChI Key: CPSGWSWEGDGXEI-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)pent-2-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)pent-2-yne typically involves the reaction of pent-2-yne with chloromethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of chloromethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)pent-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloromethoxy)pent-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)pent-2-yne involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Chloromethoxy)prop-2-yne
  • 1-(Chloromethoxy)but-2-yne
  • 1-(Chloromethoxy)hex-2-yne

Comparison: 1-(Chloromethoxy)pent-2-yne is unique due to its specific chain length and the position of the chloromethoxy group. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to its analogs .

Properties

CAS No.

922721-66-2

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

1-(chloromethoxy)pent-2-yne

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-8-6-7/h2,5-6H2,1H3

InChI Key

CPSGWSWEGDGXEI-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOCCl

Origin of Product

United States

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